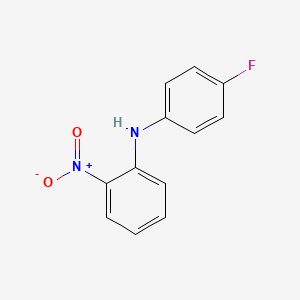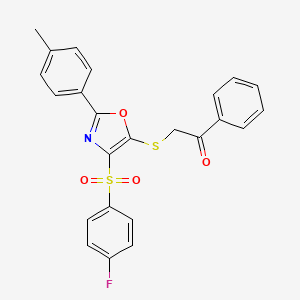
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, also known as FST, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FST is a member of the oxazole family of compounds and is known for its unique chemical structure, which gives it a variety of potential uses in the laboratory.
Mecanismo De Acción
The exact mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to inhibit the activity of the receptor TRPV1, which is involved in pain sensation.
Biochemical and Physiological Effects:
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to have a variety of biochemical and physiological effects in the body. For example, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone in laboratory experiments is its unique chemical structure, which gives it a variety of potential uses. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to have a relatively low toxicity profile, making it a safer option for use in the laboratory. However, one limitation of using 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone. For example, further studies could be conducted to better understand the mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, which could lead to the development of more targeted therapies. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone could be further studied for its potential applications in other areas, such as cardiovascular disease and metabolic disorders. Finally, additional studies could be conducted to optimize the synthesis and production of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, which could help to reduce its cost and make it more accessible for use in scientific research.
Métodos De Síntesis
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-(p-tolyl)oxazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with 1-phenylethanone to produce 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone.
Aplicaciones Científicas De Investigación
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been studied for its potential applications in a variety of scientific fields, including cancer research, inflammation, and neurodegenerative diseases. One study found that 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone was able to reduce inflammation in mice, indicating that it may have potential as an anti-inflammatory agent. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been studied for its potential neuroprotective effects, with some research suggesting that it may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S2/c1-16-7-9-18(10-8-16)22-26-23(32(28,29)20-13-11-19(25)12-14-20)24(30-22)31-15-21(27)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIVNVONRGASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2800382.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2800386.png)

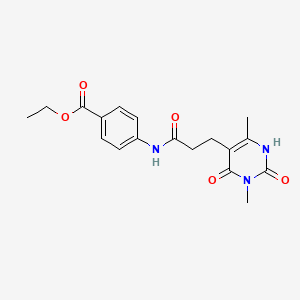
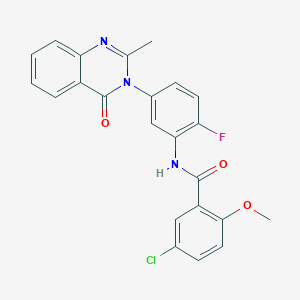
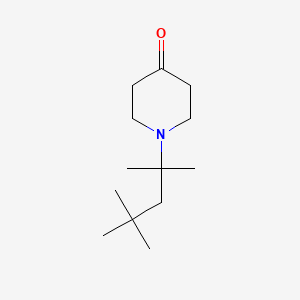
![[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800393.png)


![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)
